molecular formula C21H15Cl2FN2O3 B10948349 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide

Cat. No.: B10948349
M. Wt: 433.3 g/mol
InChI Key: RSMDZCADPYWMSN-UHFFFAOYSA-N
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Description

The compound 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorophenoxyacetyl moiety linked to a benzamide core substituted with a 4-fluorophenyl group. Industrial-grade synthesis (99% purity) confirms its commercial relevance .

Properties

Molecular Formula

C21H15Cl2FN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C21H15Cl2FN2O3/c22-13-5-10-19(17(23)11-13)29-12-20(27)26-18-4-2-1-3-16(18)21(28)25-15-8-6-14(24)7-9-15/h1-11H,12H2,(H,25,28)(H,26,27)

InChI Key

RSMDZCADPYWMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and acylating agents. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . This reaction sequence leads to the formation of imidazo[2,1-b][1,3,4]thiadiazoles, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The presence of halogens allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The cyano group in 27m increases polarity, reflected in its higher melting point (112–116°C) compared to 27i (109–110°C) .
  • Synthesis Efficiency : Yields vary widely (31–76%), influenced by steric hindrance (e.g., cyclobutyl in 27k: 32% yield) or reactive intermediates (e.g., hydroxymethyl in 27l: 31% yield) .

Physicochemical Properties

Melting points and chromatographic behavior (Rf values) provide insights into crystallinity and polarity:

Compound Rf Value (Hexane:EtOAc) Melting Point (°C) Notes
27i 0.44 (2:1) 109–110 High crystallinity, moderate polarity
25b 0.68 (1:1) 94–96 Lower polarity due to methylpropanamide
27l 0.29 (1:1) 98–102 Hydroxyethyl group increases polarity

The target compound’s absence of reported data suggests similarities to 27i in dichlorophenoxy-propanamide analogs, but fluorophenyl substitution may lower melting points compared to non-fluorinated counterparts .

Industrial and Regulatory Considerations

The target compound is available industrially (99% purity, 25 kg packaging), indicating scalability of its synthesis . Regulatory profiles of analogs vary; for example, para-fluorofentanyl is controlled due to opioid activity, whereas dichlorophenoxy derivatives face environmental regulations for agrochemical use .

Biological Activity

The compound 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenoxy group, an acetylamino linkage, and a fluorophenyl moiety. Its molecular formula is C15H12Cl2N2O3C_{15}H_{12}Cl_2N_2O_3 with a molecular weight of approximately 340.15 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant for its biological activity, influencing both the solubility and reactivity of the compound.

Research indicates that compounds similar to 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide often exhibit their biological effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression involved in cell proliferation and apoptosis.

  • HDAC Inhibition : Preliminary studies suggest that this compound may act as an HDAC inhibitor, particularly affecting class I HDACs (HDAC1, HDAC2, and HDAC3). Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against selected tumor types:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)1.30Induction of apoptosis and G2/M arrest
MDA-MB-231 (breast)1.50HDAC inhibition
A2780 (ovarian)1.75Cell cycle arrest
H460 (lung cancer)1.90Apoptosis via intrinsic pathway

These results indicate that the compound is particularly effective against liver cancer cells, with an IC50 value significantly lower than that of standard treatments like SAHA (suberoylanilide hydroxamic acid).

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells revealed that treatment led to a dose-dependent increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This study highlighted the compound's potential as an effective therapeutic agent in hepatocellular carcinoma treatment .
  • Combination Therapy : In combination studies with other chemotherapeutics such as taxol and camptothecin, it was found that low concentrations of this compound enhanced the overall anticancer effect, suggesting potential for use in combination therapy regimens .
  • Cell Cycle Analysis : Flow cytometry analysis showed that treatment with the compound resulted in significant G2/M phase arrest in HepG2 cells, indicating its role in disrupting normal cell cycle progression as a mechanism for inducing cell death .

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